molecular formula C21H26N4O2 B2502114 N1-phenyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide CAS No. 1049509-30-9

N1-phenyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

Cat. No. B2502114
CAS RN: 1049509-30-9
M. Wt: 366.465
InChI Key: VXGVUKPYJOLOBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy . The aromatic carbons in the benzene ring were observed as six peaks within the range δ 117.8–138.1 ppm .

Scientific Research Applications

Synthesis and Chemical Properties

A novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes has been developed, applicable to the synthesis of di- and mono-oxalamides, including compounds related to N1-phenyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide. This method is high yielding and provides a new approach for synthesizing anthranilic acid derivatives and oxalamides, highlighting its utility in chemical synthesis and potential for creating related compounds for various applications (Mamedov et al., 2016).

Anticonvulsant Activity

The synthesis of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides has shown significant anticonvulsant activity. These compounds, which incorporate chemical fragments of well-known antiepileptic drugs, have been evaluated in preclinical seizure models, demonstrating broad spectra of activity and high protection levels without impairing motor coordination, indicating potential for therapeutic use in epilepsy (Kamiński et al., 2015).

Binding Mechanisms to Receptors

N-Phenylpiperazine derivatives, including structures similar to N1-phenyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, have been studied for their binding mechanism to α1A-adrenoceptor using molecular docking and high-performance affinity chromatography. These derivatives are clinical drugs for cardiovascular diseases, and their binding to receptors is driven by hydrogen bonds and electrostatic forces, offering insights into designing new drug candidates for cardiovascular therapy (Zhao et al., 2015).

Catalytic Reactions

Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been shown to be an effective catalyst system for the Goldberg amidation of (hetero)aryl chlorides with amides. This catalytic system is versatile, accommodating a variety of functionalized (hetero)aryl chlorides and aromatic and aliphatic primary amides, and even enables the arylation of lactams and oxazolidinones, demonstrating the potential for synthesizing compounds similar to N1-phenyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide in pharmaceutical synthesis (De et al., 2017).

Histone Deacetylase Inhibitors

N-Hydroxyphenylacrylamides and N-hydroxypyridin-2-ylacrylamides, derivatives that share functional groups with N1-phenyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, have been synthesized and evaluated as novel histone deacetylase inhibitors (HDACi). These compounds, particularly representative compound 30b, showed remarkable stability in vivo and significant in vivo antitumor activity, suggesting their potential in cancer therapy and other human disorders (Thaler et al., 2010).

properties

IUPAC Name

N'-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c26-20(21(27)23-18-8-3-1-4-9-18)22-12-7-13-24-14-16-25(17-15-24)19-10-5-2-6-11-19/h1-6,8-11H,7,12-17H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGVUKPYJOLOBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-phenyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

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